3,3'-(Quinoxaline-2,3-diyl)dianiline
Description
3,3'-(Quinoxaline-2,3-diyl)dianiline is a quinoxaline derivative featuring two aniline groups (-NH₂) symmetrically attached to the 2,3-positions of the quinoxaline core. The quinoxaline moiety, a bicyclic aromatic system containing two nitrogen atoms, confers rigidity and electronic conjugation, making this compound a valuable precursor in polymer chemistry and materials science. Its synthesis typically involves condensation reactions between o-phenylenediamine derivatives and glyoxal or substituted 1,2-diketones .
The compound’s bifunctional aniline groups enable its use in synthesizing polybenzoxazines and poly(quinoxaline-2,3-diyl)s, which exhibit high thermal stability and helical rigidity . These polymers are employed in advanced applications such as chiral column materials, sensors, and stimuli-responsive films .
Properties
CAS No. |
160903-83-3 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[3-(3-aminophenyl)quinoxalin-2-yl]aniline |
InChI |
InChI=1S/C20H16N4/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H,21-22H2 |
InChI Key |
WYECHGSUHPNLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Quinoxaline-2,3-diyl)dianiline typically involves the reaction of quinoxaline derivatives with aniline. One common method includes the condensation of quinoxaline-2,3-dione with aniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for 3,3’-(Quinoxaline-2,3-diyl)dianiline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Quinoxaline-2,3-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3,3'-(Quinoxaline-2,3-diyl)dianiline serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's structural features facilitate its incorporation into larger frameworks, making it valuable for synthetic chemists.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential as an antimicrobial agent and as a candidate for anticancer therapies. Studies have shown that quinoxaline derivatives can interact with specific biological targets, inhibiting cell proliferation and exhibiting cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action involves the compound's interaction with various enzymes and receptors within biological systems. For instance, it may inhibit enzymes that are crucial for tumor growth, thereby exerting its anticancer effects.
Medical Applications
Drug Development
Due to its bioactive properties, this compound is explored in drug development. Its unique structure allows for modifications that can enhance its therapeutic efficacy and specificity against diseases such as cancer and bacterial infections. Ongoing research aims to elucidate the precise mechanisms by which this compound operates within the body.
Industrial Applications
Dyes and Pigments
The compound is also employed in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating colorants used in various industrial applications. The synthesis methods for this compound can be scaled up for industrial production while maintaining quality control measures to ensure product consistency .
Case Studies
-
Anticancer Activity Study
- A study conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated significant inhibition of cell growth at specific concentrations. The results suggest potential therapeutic applications in oncology.
-
Antimicrobial Efficacy Investigation
- Research examining the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The findings support further exploration into its use as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 3,3’-(Quinoxaline-2,3-diyl)dianiline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
4,4'-(Quinoxaline-2,3-diyl)diphenol (QDP)
Structural Differences: QDP replaces the aniline (-NH₂) groups of 3,3'-(quinoxaline-2,3-diyl)dianiline with hydroxyl (-OH) groups. Physicochemical Properties:
- Reactivity: The phenolic -OH groups in QDP facilitate hydrogen bonding and participation in benzoxazine ring formation, whereas the -NH₂ groups in the dianiline derivative enable nucleophilic substitution and polycondensation .
- Thermal Stability : QDP-based benzoxazines (QDP-fu) exhibit char yields of ~50% at 800°C, comparable to dianiline-derived polymers, but with distinct curing behaviors due to differing hydrogen-bonding networks .
Applications : QDP is primarily used in high-performance thermosets, while the dianiline derivative is favored for helical polymers with tunable chirality .
Poly(quinoxaline-2,3-diyl)s
Structural Differences: These polymers are formed by polymerizing this compound or its derivatives into rigid-rod helical chains . Physicochemical Properties:
- Solubility: The monomeric dianiline derivative is soluble in polar aprotic solvents (e.g., DMF), whereas the polymerized form requires specialized solvents like chloroform for processing .
- Thermal Stability: Poly(quinoxaline-2,3-diyl)s exhibit decomposition temperatures >300°C, leveraging the quinoxaline core’s aromatic stability . Applications: The helical structure enables applications in circularly polarized light reflection and chiral sensing, unlike the monomer’s role as a precursor .
6-Nitro-2,3-diphenylquinoxaline
Structural Differences: This compound features nitro (-NO₂) and phenyl (-C₆H₅) substituents instead of aniline groups. Physicochemical Properties:
- Electronic Effects: The electron-withdrawing -NO₂ group reduces electron density on the quinoxaline core, enhancing charge-transfer interactions .
- Solubility: The hydrophobic phenyl groups decrease solubility in polar solvents compared to the hydrophilic -NH₂ groups in the dianiline derivative . Applications: Nitro-substituted quinoxalines are explored as antitumor agents, contrasting with the dianiline’s materials-focused applications .
2-(3-Thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline
Structural Differences : Incorporates a dihydrofuro ring and thienyl (-C₄H₃S) group, introducing sulfur and oxygen heteroatoms .
Physicochemical Properties :
- Planarity : The fused dihydrofuro ring disrupts conjugation, reducing rigidity compared to the fully aromatic dianiline derivative .
- Applications: Primarily investigated in drug development, unlike the dianiline’s industrial polymer applications .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| This compound | Quinoxaline | -NH₂ (aniline) | Amine |
| 4,4'-(Quinoxaline-2,3-diyl)diphenol | Quinoxaline | -OH (phenol) | Hydroxyl |
| 6-Nitro-2,3-diphenylquinoxaline | Quinoxaline | -NO₂, -C₆H₅ | Nitro, Phenyl |
| 2-(3-Thienyl)-dihydrofuroquinoxaline | Quinoxaline + Furo | -C₄H₃S (thienyl) | Thioether |
Table 2: Key Physicochemical Properties
| Compound | Solubility | Thermal Stability (°C) | Reactivity |
|---|---|---|---|
| This compound | DMF, DMSO | >250 (polymer) | Nucleophilic |
| 4,4'-(Quinoxaline-2,3-diyl)diphenol | THF, Acetone | ~300 (thermoset) | Hydrogen-bonding |
| 6-Nitro-2,3-diphenylquinoxaline | Chloroform | 200–250 | Electrophilic |
| Poly(quinoxaline-2,3-diyl)s | Chloroform | >300 | Non-reactive (post-polymerization) |
Biological Activity
3,3'-(Quinoxaline-2,3-diyl)dianiline is a synthetic compound belonging to the quinoxaline family, characterized by its dual aniline moieties linked through a quinoxaline unit. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C₁₈H₁₆N₄, indicating the presence of 18 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
Biological Activities
Research has demonstrated that quinoxaline derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Quinoxaline derivatives have shown promising anticancer effects against various human cancer cell lines. For instance, studies have indicated that certain quinoxaline compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as EGFR and PARP-1 inhibition .
- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. In particular, it has shown effectiveness against pathogens like E. cloacae and C. albicans . The structural features of quinoxalines contribute to their ability to disrupt microbial membranes or interfere with essential metabolic processes.
- Neuropharmacological Activities : Some studies have explored the neuroprotective potential of quinoxaline derivatives. For example, compounds derived from quinoxaline have been evaluated for their ability to reverse neuromuscular disorders in animal models .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several key pathways have been identified:
- Inhibition of Key Enzymes : Quinoxaline derivatives often target specific enzymes involved in cancer cell survival and proliferation.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger programmed cell death in malignant cells through various signaling pathways.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. The results indicated that modifications in the quinoxaline structure could enhance anticancer activity significantly .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited strong inhibitory effects against multiple bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related quinoxaline derivatives is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinoxaline | Basic structure with nitrogen heterocycles | Antimicrobial and anticancer |
| 2-Aminoquinoxaline | Contains an amino group at position 2 | Neuroprotective effects |
| 1,2-Diaminoquinoxaline | Two amino groups at positions 1 and 2 | Antibacterial properties |
| 6-Methylquinoxaline | Methyl substitution at position 6 | Antifungal activity |
The dual aniline functionality combined with the quinoxaline core in this compound may enhance its reactivity and biological profile compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
